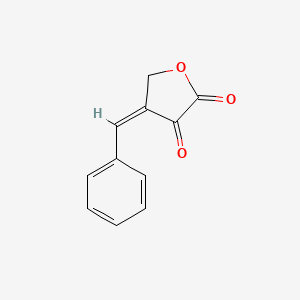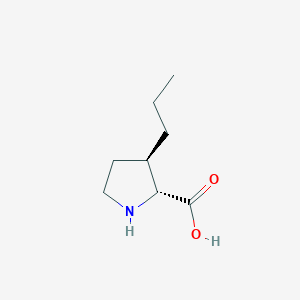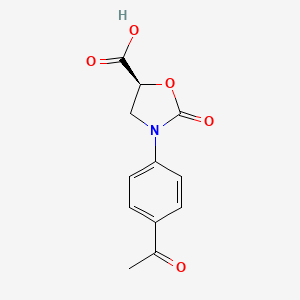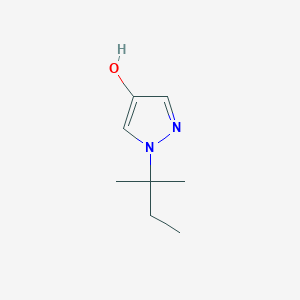
Mono(1-octylquinolin-1-ium) tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(1-octylquinolin-1-ium) tribromide is a quaternary ammonium compound that features a quinoline ring substituted with an octyl group and three bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(1-octylquinolin-1-ium) tribromide typically involves the quaternization of 1-octylquinoline with bromine. The reaction is carried out under controlled conditions to ensure the formation of the tribromide salt. The general synthetic route can be summarized as follows:
Starting Material: 1-octylquinoline.
Reagent: Bromine (Br₂).
Solvent: An appropriate solvent such as acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the tribromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include:
Continuous Addition: Controlled addition of bromine to a solution of 1-octylquinoline.
Temperature Control: Maintaining an optimal temperature to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Mono(1-octylquinolin-1-ium) tribromide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can participate in oxidation reactions, making the compound a potential oxidizing agent.
Reduction: Under specific conditions, the bromine atoms can be reduced, leading to the formation of different products.
Substitution: The bromine atoms can be substituted by other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of de-brominated quinoline derivatives.
Substitution: Formation of new quaternary ammonium salts with different substituents.
Applications De Recherche Scientifique
Mono(1-octylquinolin-1-ium) tribromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Mono(1-octylquinolin-1-ium) tribromide exerts its effects involves the interaction of the bromine atoms with biological molecules. The bromine atoms can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium tribromide: Similar in structure but contains a pyridine ring instead of a quinoline ring.
Benzyltrimethylammonium tribromide: Contains a benzyl group and a trimethylammonium moiety.
Tetramethylammonium tribromide: Contains a tetramethylammonium group.
Uniqueness
Mono(1-octylquinolin-1-ium) tribromide is unique due to the presence of the octyl group and the quinoline ring, which confer specific chemical properties and potential biological activities. The combination of these structural features makes it distinct from other quaternary ammonium tribromides.
Propriétés
Formule moléculaire |
C17H24Br3N |
|---|---|
Poids moléculaire |
482.1 g/mol |
Nom IUPAC |
molecular bromine;1-octylquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H24N.Br2.BrH/c1-2-3-4-5-6-9-14-18-15-10-12-16-11-7-8-13-17(16)18;1-2;/h7-8,10-13,15H,2-6,9,14H2,1H3;;1H/q+1;;/p-1 |
Clé InChI |
XHOPZSQPEIMISX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-].BrBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)









![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
